1,3-Dioxolane, 4-methyl-2-methylene-
Description
Contextualization within Cyclic Ketene (B1206846) Acetals (CKAs) and Related Heterocycles
1,3-Dioxolane (B20135), 4-methyl-2-methylene- is a prominent example of a cyclic ketene acetal (B89532) (CKA). CKAs are a class of organic compounds characterized by a vinyl ether moiety incorporated into a cyclic structure. This structural feature is central to their chemical reactivity, particularly their propensity to undergo ring-opening polymerization. The polymerization of CKAs can proceed through different mechanisms, with radical ring-opening polymerization (rROP) being a key area of investigation. This process allows for the introduction of ester functionalities into the backbone of polymers, a significant feature for creating biodegradable or degradable materials. nih.gov
The reactivity and polymerization behavior of 1,3-Dioxolane, 4-methyl-2-methylene- are influenced by the substituents on the dioxolane ring. The methyl group at the 4-position, for instance, can affect the stereochemistry of polymerization and the properties of the resulting polymer. The exocyclic methylene (B1212753) group is the primary site of reactivity, readily participating in polymerization reactions.
Historical Overview of Research and Development
The study of cyclic ketene acetals dates back to the mid-20th century, with early work focusing on their synthesis and inherent reactivity. A significant advancement in the field came with the pioneering research of William J. Bailey and his group in the early 1980s. Their work demonstrated the potential of radical ring-opening polymerization of CKAs to produce linear aliphatic polyesters. This was a crucial development as it provided a new pathway to creating polyesters through a radical mechanism, offering an alternative to traditional condensation polymerization.
Early synthetic routes to 2-methylene-1,3-dioxolanes often involved the dehydrohalogenation of the corresponding halogenated cyclic acetals. However, a notable challenge in early research was the compound's tendency to polymerize spontaneously, which made purification and handling difficult. It was observed that 1,3-Dioxolane, 4-methyl-2-methylene-, in comparison to some other cyclic ketene acetals, exhibited a relative resistance to spontaneous polymerization, which facilitated its study and the production of soluble polymers. researchgate.net
Current Academic Significance and Future Research Directions
The academic significance of 1,3-Dioxolane, 4-methyl-2-methylene- and its derivatives continues to be centered on their role in polymer chemistry. The ability to introduce ester linkages into polymer backbones via rROP remains a highly attractive feature for the development of materials with tunable degradation profiles.
A significant area of current research involves the synthesis and polymerization of fluorinated analogues of 1,3-Dioxolane, 4-methyl-2-methylene-, such as perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD). These perfluorinated polymers exhibit a range of desirable properties, including high thermal stability, low refractive indices, and excellent optical transparency, making them promising candidates for applications in optical fibers and other advanced optical materials. acs.org
Future research is likely to focus on several key areas. Fine-tuning the structure of CKA monomers, including the substituents on the dioxolane ring, will continue to be a strategy for controlling polymerization kinetics and the properties of the resulting polymers. This includes exploring the use of bio-based starting materials for the synthesis of these monomers to enhance the sustainability of the resulting polymers. Furthermore, the copolymerization of 1,3-Dioxolane, 4-methyl-2-methylene- and its derivatives with other vinyl monomers is an active area of investigation. This approach allows for the creation of copolymers with a tailored balance of properties, such as degradability, thermal stability, and mechanical performance.
The exploration of novel catalytic systems for the polymerization of these monomers also represents a promising avenue for future research. More efficient and selective catalysts could lead to better control over polymer architecture and properties, expanding the potential applications of these materials.
Detailed Research Findings
Polymerization and Polymer Properties
Research into the polymerization of 1,3-Dioxolane, 4-methyl-2-methylene- has revealed its versatility. It can undergo both cationic and radical polymerization. In cationic polymerization, the reaction can proceed via the methylene group without cleavage of the dioxolane ring, particularly when using Lewis acid complexes of low reactivity as catalysts. researchgate.net
The radical polymerization of the perfluorinated analogue, PFMMD, has been studied in detail. The resulting polymer, poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) or poly(PFMMD), is an amorphous, colorless, and transparent material. acs.org Key properties of this polymer are summarized in the table below.
| Property | Value |
| Glass Transition Temperature (Tg) | 130-134 °C |
| Refractive Index (at 400-1550 nm) | 1.3360 - 1.3270 |
| Solubility | Soluble in hexafluorobenzene (B1203771) |
Note: Data is for the perfluorinated analogue, poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane). acs.org
NMR studies of poly(PFMMD) indicate that the polymer structure is predominantly formed through vinyl addition polymerization, although the presence of some units formed by ring-opening polymerization is also suggested. acs.org The molecular weight of the polymer can be controlled through the use of chain transfer agents like carbon tetrachloride, carbon tetrabromide, and sulfuryl chloride. acs.org
The properties of polymers derived from substituted 2-methylene-1,3-dioxolanes are significantly influenced by the nature of the substituent. For instance, the introduction of a phenyl group at the 4-position, as in 2-methylene-4-phenyl-1,3-dioxolane, has been shown to facilitate radical ring-opening polymerization. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-methylidene-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4-3-6-5(2)7-4/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUOLPMEUGECKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=C)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30533972 | |
| Record name | 4-Methyl-2-methylidene-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30533972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85079-89-6 | |
| Record name | 4-Methyl-2-methylidene-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30533972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,3 Dioxolane, 4 Methyl 2 Methylene and Its Derivatives
Conventional Synthesis Routes
A prominent method for synthesizing 2-methylene-1,3-dioxolanes involves the elimination of hydrogen halide from a corresponding 2-(halomethyl)-1,3-dioxolane. This reaction is a classic example of a dehydrohalogenation process, where a base is employed to facilitate the removal of a proton and a halide ion, leading to the formation of a double bond.
The dehydrohalogenation of 2-(halomethyl)-1,3-dioxolanes is effectively achieved using strong inorganic bases such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH). google.com The reaction involves the base abstracting a proton from the carbon adjacent to the halogen-bearing carbon, initiating an E2 (elimination, bimolecular) mechanism that results in the formation of the exocyclic double bond of the target methylene-1,3-dioxolane.
While both NaOH and KOH are effective, process optimization often favors NaOH. google.com The reaction is typically performed by reacting approximately 1 mole of the 4-halomethyl-1,3-dioxolane with 1 to 2 moles of the inorganic base. google.com Research has shown that historical methods using solid KOH without a solvent could be problematic, leading to difficulties in stirring the reaction mixture, especially towards the end of the reaction, and resulted in moderate yields of around 52-60%. google.com In contrast, modern methodologies employing specific solvent systems have significantly improved the efficiency and yield of this transformation.
The choice of solvent plays a critical role in the efficiency of the base-mediated dehydrohalogenation. Polyethylene (B3416737) glycol (PEG) ethers, particularly polyethylene glycol dimethyl ethers with a molar mass between 200 and 500 g/mol , have been identified as highly suitable solvents for this reaction. google.com These solvents facilitate the reaction, leading to high conversion rates and product purities. For instance, using a polyethylene glycol dimethyl ether with an average molar mass of 250 g/mol has been shown to produce the desired 4-methylene-1,3-dioxolane (B14172032) derivatives in excellent yields. google.com
The use of PEG ethers acts as a form of phase-transfer catalysis, enhancing the reactivity of the base with the organic substrate. bme.hu This system allows for a simpler, more controllable process, which is also scalable for industrial applications. google.com The product can often be distilled directly from the reaction mixture, sometimes under reduced pressure to prevent thermal stress, resulting in purities as high as 97-99%. google.com
Table 1: Comparison of Reaction Conditions for the Synthesis of 2,2-Dimethyl-4-methylene-1,3-dioxolane
| Precursor | Base | Solvent | Temperature | Time | Yield | Purity | Reference |
| 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane | NaOH | Polyethylene glycol dimethyl ether 250 | 120°C | 2 hrs | 92% | 99% | google.com |
| 4-Chloromethyl-2-methyl-1,3-dioxolane | NaOH | Polyethylene glycol dimethyl ether 250 | 120°C | 2 hrs | 91% | - | google.com |
| 4-Chloromethylene-1,3-dioxolanes | KOH | Solid (no solvent) | - | - | ~52% | - | google.com |
| 4-Chloromethyl-2,2-dimethyl-1,3-dioxolane | KOH | Ethylene (B1197577) Glycol | - | - | 60-70% | - | google.com |
An alternative synthetic route to 2-methylene-1,3-dioxolanes is the decarboxylation of the corresponding 1,3-dioxolane (B20135) carboxylic acid salts. This method involves the thermal decomposition of a metal carboxylate, typically an alkali or alkaline earth metal salt, to yield the target alkene and carbon dioxide. This approach is particularly useful for producing highly fluorinated derivatives.
Liquid phase decarboxylation is performed by heating the 1,3-dioxolane carboxylic acid salt in a high-boiling point solvent. The process for synthesizing perfluoro(2-methylene-4-methyl-1,3-dioxolane) illustrates this method. google.com First, the corresponding carboxylic acid or its fluoroformyl precursor is treated with a basic aqueous solution (e.g., KOH) to generate the potassium salt. keio.ac.jp After removing the water, the resulting salt is subjected to a decarboxylation reaction in a liquid phase system. google.com
Aprotic solvents, especially ether solvents like glycol diethers (e.g., diethylene glycol dimethyl ether), are effective media for this reaction. google.comkeio.ac.jp The reaction proceeds at relatively moderate temperatures (e.g., 130°C), but can sometimes lead to the formation of byproducts, such as the corresponding 2-hydro-1,3-dioxolane, which may be difficult to separate from the desired product by distillation. google.comkeio.ac.jp
Gas phase or solid-state thermal decomposition provides a solvent-free alternative for the decarboxylation reaction. In this method, the dry, solid 1,3-dioxolane carboxylic acid salt is heated to a high temperature, causing it to decompose and release carbon dioxide, with the volatile 2-methylene-1,3-dioxolane (B1600948) product being collected via distillation.
For instance, the pure potassium salt of perfluoro-2,4-dimethyl-1,3-dioxolane-2-carboxylic acid, mixed with potassium fluoride (B91410), undergoes decarboxylation when heated to 260-290°C. keio.ac.jp The rate of this solid-state reaction can be controlled by adjusting the temperature. This method avoids the use of solvents and can simplify product purification, although it requires significantly higher temperatures compared to the liquid phase process. keio.ac.jp
Multi-Step Synthesis from Precursors (e.g., Acetone (B3395972) and Ethylene Oxide)
The synthesis of 1,3-dioxolane, 4-methyl-2-methylene- is not a direct, single-step reaction from simple precursors like acetone and ethylene oxide. Instead, it requires a multi-step approach involving the formation of a suitable dioxolane ring system followed by the introduction of the exocyclic methylene (B1212753) group. A common and historically significant pathway is the base-mediated dehydrohalogenation of a 2-(halomethyl)-1,3-dioxolane precursor.
Formation of the Dioxolane Ring: The first step is the creation of the core 4-methyl-1,3-dioxolane (B94731) structure. This is achieved through the acid-catalyzed acetalization or ketalization of 1,2-propanediol with an appropriate carbonyl compound. organic-chemistry.org While the prompt mentions acetone as an example precursor, for the synthesis of the required intermediate, a formaldehyde (B43269) equivalent is typically used to create the unsubstituted 2-position which is later functionalized. The reaction involves refluxing the diol and the carbonyl source in a solvent, often with continuous removal of water to drive the reaction to completion. organic-chemistry.org
Introduction of the Methylene Group: With the 4-methyl-1,3-dioxolane ring formed, the next step is to introduce the methylene group at the 2-position. A reliable method to achieve this is through an elimination reaction. This involves using a 2-(halomethyl)-4-methyl-1,3-dioxolane intermediate. This intermediate undergoes dehydrohalogenation when treated with a strong base, resulting in the formation of the exocyclic double bond of 1,3-Dioxolane, 4-methyl-2-methylene-. Various bases and solvent systems can be employed for this elimination step, including alkali metals in liquid ammonia (B1221849) or inorganic bases in polar solvents like polyethylene glycol (PEG).
Synthesis of Perfluorinated 2-methylene-1,3-dioxolane Analogues (e.g., Perfluoro-2-methylene-4-methyl-1,3-dioxolane)
The synthesis of perfluorinated analogues, such as Perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD), involves specialized techniques to replace all hydrogen atoms with fluorine. These compounds are of interest due to their unique properties, including high thermal stability and optical transparency. acs.orgmdpi.com Several synthetic routes have been developed, primarily involving either the direct fluorination of a hydrocarbon precursor or the chemical modification of a pre-fluorinated intermediate. acs.orgacs.org
One documented approach begins with the reaction of trifluoropyruvic acid fluoride with hexafluoropropylene oxide in the presence of cesium fluoride to yield perfluoro(2,4-dimethyl-2-fluoroformyl-1,3-dioxolane). mdpi.comgoogle.com This intermediate serves as a key precursor for obtaining PFMMD through subsequent reactions.
Direct Fluorination Techniques of Hydrocarbon Precursors
Direct fluorination is a powerful but challenging method for synthesizing perfluorinated compounds. This technique involves treating the corresponding hydrocarbon precursor with elemental fluorine (F₂), typically diluted with an inert gas like nitrogen, in a fluorinated solvent. researchgate.net This method has been successfully applied to produce various perfluoro-2-methylene-1,3-dioxolanes. acs.orgresearchgate.net
The process requires careful control of reaction conditions to manage the high reactivity of fluorine gas and to minimize side reactions such as fragmentation of the molecule. tennessee.edu Aerosol direct fluorination is one specialized technique where the organic vapor is adsorbed onto sodium fluoride particles before being exposed to fluorine gas in a reactor. tennessee.edu Despite the challenges, direct fluorination offers an efficient route to fully fluorinated products from readily available hydrocarbon starting materials. acs.orgresearchgate.net
| Precursor Type | Fluorinating Agent | Common Solvents | Key Feature |
| Hydrocarbon 2-methylene-1,3-dioxolanes | F₂/N₂ mixture | Fluorinated solvents | Provides a direct route to perfluorinated analogs. researchgate.net |
| 2-methyl-1,3-dioxolane (B1212220) | Elemental Fluorine | - | Can lead to a mixture of isomers and ring-opening byproducts. tennessee.edu |
Decarboxylation of Perfluorinated Dioxolane Carboxylic Acid Derivatives
An alternative and often more controlled method for synthesizing perfluorinated 2-methylene-1,3-dioxolanes involves the decarboxylation of a perfluorinated carboxylic acid or its derivative. acs.org This strategy avoids the direct use of elemental fluorine on the final ring structure.
A key intermediate in this process is perfluoro-2,4-dimethyl-1,3-dioxolane-2-carboxylic acid or its corresponding acyl fluoride or salt. acs.orgkeio.ac.jp The synthesis of Perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD) has been achieved via the thermal decomposition of the potassium salt of perfluoro-2,4-dimethyl-1,3-dioxolane-2-carboxylic acid. acs.orggoogle.com The process involves heating the potassium salt, often in a high-boiling point ether solvent, to induce the elimination of carbon dioxide and form the desired methylene compound. acs.org While gas-phase decarboxylation of the corresponding acyl fluoride has been attempted, it reportedly results in very low yields of PFMMD. acs.orgkeio.ac.jp
Green Chemistry Principles in 1,3-Dioxolane, 4-methyl-2-methylene- Synthesis
The application of green chemistry principles to the synthesis of 1,3-dioxolanes aims to reduce the environmental impact of chemical processes. rsc.org This involves the use of renewable feedstocks, environmentally benign solvents, and efficient catalytic systems to minimize waste and energy consumption. rsc.orgrsc.org For instance, glycerol, a byproduct of biodiesel production, is a key renewable starting material for synthesizing certain 1,3-dioxolane derivatives like solketal.
Utilization of Environmentally Benign Solvents
The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest volume of material in a chemical process. rsc.orgrsc.org There is a strong impetus to replace traditional, hazardous solvents with greener alternatives. rsc.org Interestingly, 1,3-dioxolane itself is considered a green solvent. researchgate.netyoutube.com It is recognized for being non-toxic, miscible with water, and readily biodegradable, making it a suitable replacement for solvents like N-methyl-2-pyrrolidone (NMP) and various glycols. researchgate.netcarlroth.com The use of bio-based solvents, such as those derived from lactic acid and formaldehyde, is also an area of active research for making dioxolane synthesis more sustainable. rsc.org
Development of Efficient Catalytic Systems
Efficient catalysts are central to green synthesis, as they can increase reaction rates, improve selectivity, and allow for milder reaction conditions, thereby saving energy and reducing waste. researchgate.net For the synthesis of 1,3-dioxolanes via acetalization, a variety of catalytic systems have been developed.
Homogeneous Catalysts: Traditional synthesis often employs homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid. chemicalbook.com While effective, these can be corrosive and require neutralization steps that generate salt waste.
Heterogeneous Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts such as zeolites, ion-exchange resins, and clays (B1170129) (e.g., Montmorillonite K10) have been utilized. These catalysts are easily separated from the reaction mixture, are often reusable, and can lead to higher product selectivity.
Photocatalytic Systems: Emerging methods include photocatalysis, which uses light to drive chemical reactions. A laboratory-scale synthesis of 2-methyl-1,3-dioxolane has been developed using iron(III) chloride hexahydrate and sodium nitrite (B80452) under UV irradiation, offering a milder route to these compounds. chemicalbook.com
Biocatalysis and Chemo-catalysis: Integrated systems combining biocatalysis and chemocatalysis offer highly selective routes to chiral dioxolanes. For example, an enzymatic cascade can produce a chiral diol from a bio-based aldehyde, which is then converted to the final dioxolane using a ruthenium molecular catalyst. rwth-aachen.denih.gov
| Catalyst Type | Example(s) | Advantages | Disadvantages |
| Homogeneous | p-Toluenesulfonic acid, Sulfuric Acid chemicalbook.com | Effective, well-established | Corrosive, difficult to separate, waste generation |
| Heterogeneous | Montmorillonite K10, Zeolites | Reusable, easy separation, often milder conditions | Can have lower activity than homogeneous counterparts |
| Photocatalytic | Iron(III) chloride / Sodium nitrite chemicalbook.com | Mild conditions, novel reaction pathways | Requires specialized equipment (UV lamp) |
| Molecular | Ruthenium complexes rwth-aachen.denih.gov | High selectivity, can be used in tandem with biocatalysis | Often expensive, sensitive to air/moisture |
Polymerization Studies of 1,3 Dioxolane, 4 Methyl 2 Methylene
Homopolymerization Pathways
The polymerization of 1,3-dioxolane (B20135), 4-methyl-2-methylene- and its derivatives can proceed through different mechanisms, primarily dictated by the choice of initiator and reaction conditions. The primary pathways for its homopolymerization are free radical and cationic polymerization, each leading to distinct polymer structures and properties.
Free Radical Polymerization Mechanisms
Free radical polymerization of 4-methyl-2-methylene-1,3-dioxolane derivatives is a significant pathway for creating polymers with unique structures. This process involves the initiation of a radical species that attacks the exocyclic double bond of the monomer. The resulting radical can then propagate, either by adding to another monomer unit in a vinyl fashion or by undergoing a ring-opening rearrangement before further propagation.
The choice of initiator is critical in the free radical polymerization of 4-methyl-2-methylene-1,3-dioxolane and its analogues. Peroxide-based initiators have proven effective in initiating the polymerization of perfluorinated versions of this monomer. For instance, perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD) has been successfully polymerized using initiators like perfluorodibenzoyl peroxide. acs.org These initiators decompose thermally to generate radicals that initiate the polymerization chain.
Azo-based initiators, such as 2,2'-azobisisobutyronitrile (AIBN), are also commonly used for initiating free radical polymerizations. jlu.edu.cn However, their effectiveness can be highly dependent on the specific monomer and reaction conditions. For example, studies on other perfluorinated 2-methylene-1,3-dioxolanes have shown that AIBN may not be capable of initiating polymerization in bulk or in a perfluorinated solvent. researchgate.net In contrast, AIBN has been used to initiate the polymerization of non-fluorinated analogues like 4-methylene-2-phenyl-1,3-dioxolane. jlu.edu.cn
| Initiator | Monomer | Outcome | Reference |
|---|---|---|---|
| Perfluorodibenzoyl Peroxide | Perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD) | Successful bulk and solution polymerization. | acs.org |
| AIBN | 4-Methylene-2-phenyl-1,3-dioxolane | Successful initiation of polymerization. | jlu.edu.cn |
| AIBN | Perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane (PMDD) | Cannot initiate polymerization in bulk or perfluoro solvent. | researchgate.net |
Chain transfer agents are crucial for controlling the molecular weight of polymers during free radical polymerization. google.com In the polymerization of perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD), agents such as carbon tetrachloride and sulfuryl chloride have been effectively used to regulate the molecular weight of the resulting polymer. acs.org The process involves the transfer of a reactive atom (like chlorine) from the chain transfer agent to the growing polymer radical, terminating that chain and creating a new radical from the transfer agent. This new radical then initiates the growth of a new polymer chain. This mechanism of nondegradative chain transfer allows for the production of polymers with controlled and lower molecular weights compared to polymerizations conducted without these agents. acs.org
| Chain Transfer Agent | Effect on Polymerization | Reference |
|---|---|---|
| Carbon Tetrachloride | Regulates and lowers the molecular weight of the polymer. | acs.org |
| Sulfuryl Chloride | Effectively controls the molecular weight of the polymer. | acs.org |
| Carbon Tetrabromide | Acts as a regulator for molecular weight. | acs.org |
A key feature of the radical polymerization of 4-methyl-2-methylene-1,3-dioxolane and related cyclic ketene (B1206846) acetals is the competition between two propagation pathways: vinyl addition and ring-opening polymerization. uliege.be
Vinyl Addition (or Ring-Retaining) Polymerization : The propagating radical adds across the exocyclic double bond of the monomer, leaving the dioxolane ring intact within the polymer backbone.
Radical Ring-Opening Polymerization (rROP) : The radical formed after addition to the double bond undergoes a rearrangement where the dioxolane ring cleaves. This results in the formation of a linear polymer chain containing functional groups, such as esters, in the backbone. uliege.beresearchgate.net
For perfluoro-2-methylene-4-methyl-1,3-dioxolane, NMR analysis indicates that the purified polymers predominantly have a vinyl addition structure. acs.org However, it is suggested that the initial, unpurified polymers may also contain structural units formed through ring-opening polymerization. acs.org The extent of ring-opening is influenced by factors such as the stability of the ring-opened radical and steric hindrance at the vinyl group. researchgate.net For instance, the introduction of a phenyl group at the 4-position, as in 2-methylene-4-phenyl-1,3-dioxolane, facilitates radical ring-opening due to the stabilization of the resulting rearranged radical. researchgate.netresearchgate.net
Cationic Polymerization Dynamics
Cationic polymerization offers an alternative route for the homopolymerization of 4-methyl-2-methylene-1,3-dioxolane. This method typically involves the use of cationic initiators, such as Lewis acids or protonic acids, which react with the monomer to generate a carbocationic active species.
In the cationic polymerization of 4-methyl-2-methylene-1,3-dioxolane, the initiator plays a crucial role in determining the reaction's selectivity and the final polymer structure. researchgate.net While many cyclic ketene acetals are prone to spontaneous polymerization, 4-methyl-2-methylene-1,3-dioxolane is relatively more stable but can be polymerized to yield a soluble polymer using cationic initiators. researchgate.net
The polymerization of related 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes with cationic catalysts proceeds selectively through the methylene (B1212753) group, leaving the dioxolane ring intact. researchgate.net This selectivity is attributed to the stabilizing effect of the negative substituents on the acetal (B89532) structure and the use of less reactive Lewis acid complexes as catalysts. researchgate.net In other systems, such as 2-(2,4-dimethoxyphenyl)-4-methylene-1,3-dioxolane, cationic catalysts can lead to a mixture of products, including the ring-opened poly(keto ether) and a cyclized 3(2H)-dihydrofuranone derivative. studylib.net The reaction pathway is highly dependent on the acid strength of the catalyst, which can competitively react with either the double bond or the oxygen atoms of the dioxolane ring. studylib.net
Influence of Substituents on Cationic Polymerization Behavior
The behavior of 2-methylene-1,3-dioxolane (B1600948) derivatives in cationic polymerization is significantly dictated by the nature of substituents on the dioxolane ring. These substituents can influence the stability of the acetal ring and the propagating cationic intermediate, thereby determining whether the polymerization proceeds with or without ring opening.
For instance, the presence of a phenyl group at the 2-position, as in 2-phenyl-4-methylene-1,3-dioxolane, leads to the formation of a stabilized benzyl-cation as the active intermediate during photoinitiated cationic polymerization. This stabilization directs the propagation exclusively through the addition to the exocyclic double bond, without cleavage of the dioxolane ring.
Conversely, introducing electron-withdrawing substituents, such as chlorinated methyl groups at the 2-position (e.g., in 2-trichloromethyl-4-methylene-1,3-dioxolane), enhances the stability of the acetal ring. This increased stability allows for polymerization with cationic catalysts, particularly mild Lewis acid complexes, to proceed selectively via the methylene group while preserving the integrity of the dioxolane ring. This selectivity is crucial for producing polymers with pendant cyclic acetal groups.
Copolymerization with Various Comonomers
1,3-Dioxolane, 4-methyl-2-methylene- and its analogs have been explored in copolymerization reactions with a range of comonomers, leading to polymers with diverse properties and functionalities. The choice of comonomer and polymerization technique profoundly affects the copolymer structure, from perfectly alternating to random sequences.
Cyclic ketene acetals, being electron-rich olefins (donors), can form charge-transfer (CT) complexes with electron-deficient monomers (acceptors) like maleic anhydride (B1165640). This interaction can lead to spontaneous alternating copolymerization. The formation of a CT complex between 4-methylene-1,3-dioxolane (B14172032) and maleic anhydride has been identified through UV and NMR spectroscopy. Although the equilibrium constants (K) for these complexes are often too small to be determined accurately (K ≪ 1), their participation is critical to the mechanism. The polymerization proceeds through the homopolymerization of this transient CT complex, resulting in a copolymer with a strictly alternating sequence of the two monomer units.
The radical copolymerization of cyclic ketene acetals (CKAs) with common vinyl monomers often results in random copolymers. However, the reactivity ratios of CKAs are typically much lower than those of conventional vinyl monomers, leading to a lower incorporation of the CKA unit into the copolymer than its proportion in the initial monomer feed. morressier.com
Acrylonitrile (B1666552): Specific reactivity ratios for the copolymerization of 1,3-Dioxolane, 4-methyl-2-methylene- with acrylonitrile are not extensively documented in the literature. Generally, the significant difference in reactivity between CKAs and highly reactive vinyl monomers like acrylonitrile poses challenges for achieving high incorporation of the CKA.
Methyl Methacrylate (B99206) (MMA): The copolymerization of CKAs with MMA is characterized by highly disparate reactivity ratios. For the structurally similar monomer 2-methylene-1,3-dioxepane (B1205776) (MDO), the reactivity ratios were determined to be r_MDO = 0.057 and r_MMA = 34.12. semanticscholar.org This indicates a strong preference for the propagating radical to add MMA over the CKA, resulting in a copolymer that is rich in MMA units with only sporadic incorporation of the MDO monomer. In the case of 2-methylene-4-phenyl-1,3-dioxolane, copolymerization with MMA proceeds with essentially complete ring-opening of the dioxolane unit. researchgate.net
Vinyl Acetate (B1210297) (VAc): Despite the nucleophilic nature of its propagating radical, vinyl acetate has been found to be a relatively effective comonomer for copolymerization with CKAs. morressier.com Studies on 2-methylene-4-phenyl-1,3-dioxolane show that it copolymerizes with vinyl acetate, leading to the incorporation of ester groups into the polymer backbone via ring-opening. researchgate.net
The following table presents reactivity ratios for the copolymerization of a structurally similar cyclic ketene acetal, 2-methylene-1,3-dioxepane (MDO), with vinyl monomers, illustrating the typical reactivity differences.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (MDO) | r2 | Reference |
|---|---|---|---|---|
| 2-methylene-1,3-dioxepane (MDO) | Methyl Methacrylate (MMA) | 0.057 | 34.12 | semanticscholar.org |
The copolymerization of 1,3-Dioxolane, 4-methyl-2-methylene- with fluorinated olefins such as tetrafluoroethylene (B6358150) is not well-documented in the available scientific literature. Research in this area has predominantly focused on the synthesis and homopolymerization of perfluorinated derivatives of the dioxolane monomer itself, such as poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane), rather than its copolymerization with other fluorinated monomers. keio.ac.jp
Controlled/living radical polymerization (CLRP) techniques offer advanced methods for synthesizing well-defined copolymers with controlled molecular weights, low dispersity, and specific architectures. One such application involves using 2-methylene-4-phenyl-1,3-dioxolane (MPDL) as a controlling comonomer in the nitroxide-mediated polymerization (NMP) of methyl methacrylate. This approach allows for the production of PMMA-rich copolymers with degradable ester linkages inserted into the backbone, derived from the ring-opening of the MPDL unit. rsc.org
Cobalt-mediated radical polymerization (CMRP) is a CLRP method that utilizes cobalt complexes, such as cobalt(II) acetylacetonate (B107027) (Co(acac)₂), to regulate the polymerization of vinyl monomers. This technique has been successfully applied to the copolymerization of cyclic ketene acetals with vinyl acetate. For example, a degradable copolymer of 2-methylene-1,3-dioxepane (MDO) and vinyl acetate (VAc) was synthesized using a photo-induced CMRP process. The reaction, regulated by Co(acac)₂, yielded copolymers with predictable molecular weights and narrow distributions. This method provides a pathway to create copolymers with ester functionalities in the backbone, rendering them susceptible to degradation.
Controlled/Living Radical Polymerization (CLRP) Techniques
Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a controlled/living radical polymerization (CRP) method that facilitates the synthesis of polymers with well-defined architectures, predetermined molecular weights, and low dispersity. acs.orgwikipedia.org The mechanism involves the reversible activation and deactivation of propagating chains, typically using a transition metal complex as a catalyst. wikipedia.org
While extensive research specifically on the ATRP of 1,3-Dioxolane, 4-methyl-2-methylene- is not widely documented, studies on structurally similar cyclic ketene acetals, such as 5-methylene-2-phenyl-1,3-dioxolan-4-one (MPDO), provide significant insights. The atom transfer radical copolymerization of MPDO with methyl methacrylate (MMA) has been successfully carried out. acs.orgresearchgate.net This process typically utilizes a catalyst system composed of copper(I) bromide (CuBr), copper(II) bromide (CuBr₂), and N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), with an initiator like ethyl 2-bromoisobutyrate in a solvent such as anisole. acs.org
The general mechanism for ATRP involves the initiation step where an alkyl halide initiator (R-X) reacts with the transition metal complex in its lower oxidation state (e.g., Cu(I)/Ligand) to form a radical (R•) and the metal complex in its higher oxidation state (X-Cu(II)/Ligand). ethz.ch This radical then adds to a monomer molecule to start the polymer chain. The propagation is controlled by a rapid equilibrium between the active, propagating radicals and a dormant species, which is formed when the radical reacts with the higher oxidation state metal complex. wikipedia.org This reversible deactivation minimizes termination reactions, allowing for controlled chain growth. wikipedia.org The application of this robust technique to 1,3-Dioxolane, 4-methyl-2-methylene- would allow for the introduction of degradable ester linkages into polymer backbones in a controlled manner. researchgate.net
Table 1: Typical Conditions for ATRP of a Related Cyclic Ketene Acetal (MPDO) with Methyl Methacrylate (MMA)
| Component | Role | Example Compound/System | Molar Ratio |
|---|---|---|---|
| Monomer 1 | Cyclic Ketene Acetal | 5-methylene-2-phenyl-1,3-dioxolan-4-one (MPDO) | 15 |
| Monomer 2 | Comonomer | Methyl Methacrylate (MMA) | 150 |
| Initiator | Radical Source | Ethyl 2-bromoisobutyrate | 1 |
| Catalyst (Activator) | Metal Complex | Copper(I) Bromide (CuBr) | 1 |
| Catalyst (Deactivator) | Metal Complex | Copper(II) Bromide (CuBr₂) | 0.05 |
| Ligand | Catalyst Solubilizer | PMDETA | 1.05 |
| Solvent | Reaction Medium | Anisole | - |
Data sourced from studies on MPDO, a structurally similar monomer. acs.org
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is another versatile form of controlled radical polymerization that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA), often referred to as a RAFT agent. wikipedia.org This technique allows for the synthesis of polymers with low dispersity and complex architectures. wikipedia.orgsigmaaldrich.com
The RAFT polymerization of monomers similar to 1,3-Dioxolane, 4-methyl-2-methylene-, such as 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL), has been investigated. acs.org In a typical homopolymerization, a mixture of the monomer, a RAFT agent like 2-(((ethylthio)carbonothioyl)thio)-2-methylpropanoic acid (ECP), and a conventional radical initiator such as 2,2′-azoisobutyronitrile (AIBN) is heated. acs.org For instance, heating a mixture with a molar ratio of DMDL:ECP:AIBN of 100:1:0.2 at 70°C for 24 hours resulted in a polymer with a number-average molecular weight (Mₙ) of 4900 and a low dispersity (Đ) of 1.18. acs.org
The RAFT mechanism proceeds through a series of addition-fragmentation steps. An initiating radical adds to a monomer to form a propagating chain, which in turn adds to the RAFT agent. This creates an intermediate radical that can fragment, releasing either the original propagating chain or a new radical derived from the RAFT agent's R-group. This new radical then initiates polymerization. A rapid equilibrium is established between the active propagating chains and dormant polymeric thiocarbonylthio compounds, ensuring that all chains have a similar probability of growth and leading to a narrow molecular weight distribution. sigmaaldrich.com This method is compatible with a wide range of monomers and reaction conditions, including aqueous media. sigmaaldrich.comijrpr.com
Table 2: Example of RAFT Homopolymerization of a Related Monomer (DMDL)
| Parameter | Value |
|---|---|
| Monomer | 4,4-dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL) |
| RAFT Agent (CTA) | ECP |
| Initiator | AIBN |
| Molar Ratio (Monomer:CTA:Initiator) | 100:1:0.2 |
| Temperature | 70 °C |
| Time | 24 h |
| Monomer Conversion | 61% |
| Mₙ (PMMA-calibrated) | 4900 |
| Dispersity (Đ) | 1.18 |
Data sourced from studies on DMDL. acs.org
Kinetic and Mechanistic Investigations of Polymerization
Polymerization Rate Dependencies on Initiator and Solvent Systems
The rate of polymerization for 1,3-Dioxolane, 4-methyl-2-methylene- and related compounds is highly dependent on the choice of initiator and solvent. While some cyclic ketene acetals can undergo spontaneous polymerization, 4-methyl-2-methylene-1,3-dioxolane is noted to be relatively more resistant to this phenomenon. researchgate.net
Cationic catalysts are effective for the polymerization of this monomer, proceeding via the methylene function without necessarily cleaving the dioxolane ring. researchgate.net The reactivity and the extent of ring-opening are influenced by the strength of the cationic initiator. For instance, in the polymerization of the related 2-(2,4-dimethoxyphenyl)-4-methylene-1,3-dioxolane, strong acids like boron trifluoride and trifluoromethanesulfonic acid lead to a high degree of ring-opening polymerization. studylib.net In contrast, weaker acids result in lower conversion and yield. studylib.net
Solvent polarity also plays a critical role. In cationic polymerization, more polar solvents can increase the polymerization yield. studylib.net Similarly, in controlled radical polymerizations like ATRP, the polymerization rate is linked to the ATRP equilibrium constant (Kₐₜᵣₚ), which can increase dramatically with solvent polarity. wikipedia.org This suggests that for 1,3-Dioxolane, 4-methyl-2-methylene-, the polymerization kinetics can be significantly tuned by selecting an appropriate solvent system. wikipedia.org
Determination of Equilibrium Constants in Copolymerization Systems
In copolymerization systems involving 1,3-Dioxolane, 4-methyl-2-methylene-, the determination of equilibrium constants and monomer reactivity ratios is essential for predicting copolymer composition and microstructure. The copolymerization of methylenedioxolanes with electron-accepting monomers like maleic anhydride can proceed spontaneously through the participation of charge-transfer (CT) complexes. researchgate.net
The formation of these CT complexes can be confirmed by UV and NMR spectroscopy. For the systems involving 4-methylene-1,3-dioxolane and dimethyl maleate, the equilibrium constant (K) for CT complex formation was estimated to be 0.115 L/mol. researchgate.net However, for other systems, these constants can be small and difficult to determine accurately. researchgate.net
The determination of reactivity ratios (r₁, r₂) provides a quantitative measure of the relative tendency of a propagating chain to add its own monomer versus the comonomer. For the copolymerization of a similar cyclic ketene acetal, 2-methylene-1,3-dioxepane (MDO), with vinyl acetate (VAc), the reactivity ratios were determined to be r_MDO = 0.14 and r_VAc = 1.89. rsc.org These values indicate that a propagating MDO radical prefers to add VAc, and a propagating VAc radical also prefers to add VAc over MDO. Accurately determining these parameters is complicated, especially in systems with reversible propagation, and may require advanced modeling and statistical methods. chemrxiv.orgnih.gov
Table 3: Reactivity Ratios for a Related Cyclic Ketene Acetal (MDO) Copolymer System
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Copolymerization Tendency |
|---|---|---|---|---|
| MDO | VAc | 0.14 | 1.89 | Statistical, rich in VAc |
Data sourced from a study on 2-methylene-1,3-dioxepane (MDO) and vinyl acetate (VAc). rsc.org
Impact of Atmospheric Conditions on Polymer Structure and Stability
The polymer derived from 1,3-Dioxolane, 4-methyl-2-methylene- can be susceptible to atmospheric conditions, which can affect its structure and stability. Research on a fluorinated analogue, poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane), showed that a polymer rod exposed to the atmosphere became hazy. acs.org This suggests a structural or chemical change induced by atmospheric components like oxygen or moisture. acs.org
It has been proposed that crosslinking in related polymers can proceed via autooxidation by atmospheric oxygen. researchgate.net This implies that the presence of oxygen can lead to the formation of cross-linked, potentially insoluble, polymer networks, altering the material's properties.
Furthermore, the acetal linkage in the dioxolane ring is susceptible to hydrolysis, particularly under acidic conditions. researchgate.net Atmospheric moisture, especially if acidic, could contribute to the degradation of the polymer backbone if the ring is retained during polymerization. The stability of related dioxolane compounds is shown to be highest at basic pH and significantly lower in acidic environments. researchgate.net The thermal decomposition of poly(4-methyl-1,3-dioxolane) is also accelerated by the presence of acid. researchgate.net Therefore, exposure to humid or acidic atmospheric conditions could compromise the long-term stability and integrity of the polymer. acs.orgresearchgate.net
Chemical Reactivity and Derivatization of 1,3 Dioxolane, 4 Methyl 2 Methylene
Reactions with Organic Acids
1,3-Dioxolane (B20135), 4-methyl-2-methylene- undergoes reactions with organic acids, leading to either addition to the double bond or cationic polymerization. The outcome of the reaction is largely dependent on the strength of the acid and the reaction conditions. Weaker acids may favor addition reactions, while stronger acids can initiate polymerization.
Research has shown that cyclic ketene (B1206846) acetals, a class of compounds to which 1,3-Dioxolane, 4-methyl-2-methylene- belongs, can react with various organic acids. keio.ac.jp While specific studies detailing the reaction of 1,3-Dioxolane, 4-methyl-2-methylene- with a wide range of organic acids are not extensively documented in the available literature, the reactivity of similar compounds provides insight into the expected outcomes. For instance, the cationic polymerization of 2-(2,4-dimethoxyphenyl)-4-methylene-1,3-dioxolane has been studied with both weak and strong organic acids, resulting in a mixture of a ring-opened polymer and a cyclization product.
With a weak acid like acetic acid, the conversion to polymer and cyclized product is low, though it increases with temperature. studylib.net Stronger acids, such as trifluoroacetic acid, are more effective in promoting polymerization even at low temperatures. studylib.net The polymerization proceeds via the methylene (B1212753) group, and in some cases, can lead to ring-opening of the dioxolane structure, resulting in poly(keto ether)s. studylib.net
| Organic Acid | Reaction Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Acetic Acid | Methylene chloride, 60 °C | Ring-opened polymer and cyclization product | 30-35 | studylib.net |
| Trifluoroacetic Acid | Methylene chloride, -30 °C, 5 mol% | Ring-opened polymer and cyclization product | Polymer: 52, Cyclization product: 45 | studylib.net |
Functionalization Strategies for Novel Applications
The structure of 1,3-Dioxolane, 4-methyl-2-methylene- offers multiple avenues for functionalization to create novel molecules with tailored properties for various applications. These strategies can target the exocyclic double bond or the dioxolane ring itself.
One significant functionalization strategy is the synthesis of perfluorinated derivatives. Perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD) has been synthesized through various methods, including the decarboxylation of perfluoro-2,4-dimethyl-1,3-dioxolane-2-carboxylic acid derivatives. keio.ac.jpacs.org These fluorinated monomers can be polymerized to produce amorphous perfluoropolymers with high thermal stability, high glass transition temperatures, and excellent optical transparency, making them suitable for applications such as optical fibers and gas separation membranes. elsevierpure.comresearchgate.netresearchgate.net
Other potential functionalization strategies for the exocyclic double bond, based on general alkene reactivity, include:
Hydroboration-Oxidation : This two-step reaction would be expected to yield the corresponding anti-Markovnikov alcohol, introducing a primary alcohol group for further modifications. mdpi.comlibretexts.orgmasterorganicchemistry.comdoubtnut.comresearchgate.net
Epoxidation : Reaction with a peroxy acid would form a spiro-epoxide, a versatile intermediate for the introduction of various nucleophiles.
Hydroformylation : This process would introduce a formyl group, leading to the formation of an aldehyde that can be used in subsequent reactions.
While specific examples of these reactions on 1,3-Dioxolane, 4-methyl-2-methylene- are not detailed in the available literature, they represent logical and well-established methods for the functionalization of the exocyclic methylene group.
| Functionalization Strategy | Potential Reagents | Expected Product | Potential Applications | Reference |
|---|---|---|---|---|
| Perfluorination | Various fluorinating agents and precursors | Perfluoro-2-methylene-4-methyl-1,3-dioxolane | Optical fibers, gas separation membranes | keio.ac.jpacs.orgelsevierpure.comresearchgate.netresearchgate.net |
| Hydroboration-Oxidation | 1. Borane (BH3) or its complexes 2. Hydrogen peroxide (H2O2), base | (4-Methyl-1,3-dioxolan-2-yl)methanol | Intermediate for further synthesis | mdpi.comlibretexts.orgmasterorganicchemistry.comdoubtnut.comresearchgate.net |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | 4-Methyl-1,5-dioxaspiro[2.4]heptan-2-one | Intermediate for nucleophilic ring-opening | General alkene reactivity |
| Hydroformylation | CO, H2, metal catalyst (e.g., Rh, Co) | (4-Methyl-1,3-dioxolan-2-yl)acetaldehyde | Intermediate for synthesis of alcohols, amines, etc. | General alkene reactivity |
Advanced Characterization Techniques for 1,3 Dioxolane, 4 Methyl 2 Methylene and Its Polymeric Products
Polymer Molecular Characterization
Once 1,3-Dioxolane (B20135), 4-methyl-2-methylene- is polymerized, characterization shifts to understanding the properties of the resulting macromolecules.
Intrinsic viscosity is a measure of a polymer's contribution to the viscosity of a solution and is directly related to the polymer's average molecular weight. It provides insight into the size and shape of the polymer coils in a given solvent. The measurement is typically performed using a viscometer to determine the flow times of the pure solvent and dilute polymer solutions of known concentrations.
The intrinsic viscosity [η] is determined by extrapolating the reduced viscosity or inherent viscosity to zero concentration using the Huggins and Kraemer equations, respectively. This parameter is crucial for calculating the viscosity-average molecular weight (Mv) through the Mark-Houwink equation:
[η] = K * Mv^a
where K and 'a' are constants specific to the polymer-solvent-temperature system. For example, the intrinsic viscosity of poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) samples has been determined in hexafluorobenzene (B1203771) to characterize their molecular weights. acs.orgchemicalbook.com
| Parameter | Description | Application |
|---|---|---|
| Relative Viscosity (η_rel) | Ratio of solution viscosity to solvent viscosity | Initial measurement for calculating other viscosity parameters |
| Specific Viscosity (η_sp) | Fractional increase in viscosity due to the polymer (η_rel - 1) | Used in the Huggins equation |
| Reduced Viscosity (η_red) | Specific viscosity divided by concentration (η_sp / c) | Plotted against concentration to find intrinsic viscosity (Huggins plot) |
| Intrinsic Viscosity [η] | The theoretical viscosity at infinite dilution | Used in the Mark-Houwink equation to determine viscosity-average molecular weight |
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution profile of small particles or polymers in solution. For polymers, DLS measures the hydrodynamic radius of the polymer coils, providing insights into their conformation and aggregation state in a given solvent.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an essential analytical technique for determining the molecular weight distribution of a polymer. GPC separates molecules based on their size, or hydrodynamic volume, in solution. Larger molecules elute from the chromatography column first, followed by smaller molecules.
Research on copolymers incorporating similar cyclic ketene (B1206846) acetal (B89532) monomers, such as 2-methylene-4-phenyl-1,3-dioxolane (MPDL), provides insight into the molecular weight characteristics that can be expected. For example, well-defined, degradable copolymers rich in poly(methyl methacrylate) (PMMA) were synthesized using MPDL as a controlling comonomer. rsc.org GPC analysis of these copolymers revealed controlled molecular weights and dispersity. rsc.org
The molecular weight of poly(PFMMD) can be controlled by using chain transfer agents like carbon tetrachloride, carbon tetrabromide, and sulfuryl chloride during polymerization. acs.org
Table 1: Molecular Weight Data for a PMMA-rich Copolymer with 2-methylene-4-phenyl-1,3-dioxolane (MPDL)
| Property | Value |
|---|---|
| Number-Average Molecular Weight (Mn) | ~20–30 kg mol−1 |
| Dispersity (Đ) | 1.3–1.4 |
Data sourced from studies on related copolymers. rsc.org
Thermal Analysis of Polymeric Materials
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature. For polymers, this includes determining the glass transition temperature and assessing thermal stability, which are critical for defining their processing conditions and service temperature limits.
Glass Transition Temperature (Tg) Determination
The glass transition temperature (Tg) is a critical thermal property of amorphous or semi-crystalline polymers, marking the reversible transition from a hard, rigid state to a more flexible, rubbery state. This transition occurs over a range of temperatures and is a key parameter for material selection.
For the analogous perfluorinated polymer, poly(PFMMD), the Tg has been reported to be significantly influenced by the polymer's purity. keio.ac.jp Pristine, high molecular weight poly(PFMMD) exhibits a Tg of approximately 116–117°C. keio.ac.jp However, after purification, the Tg increases substantially. keio.ac.jp Copolymers of PFMMD with chlorotrifluoroethylene (B8367) (CTFE) show Tg values that vary with composition. researchgate.net
Table 2: Glass Transition Temperatures (Tg) of Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) and its Copolymers
| Polymer | Tg (°C) |
|---|---|
| Pristine Poly(PFMMD) | ~116–117 |
| Purified Poly(PFMMD) | 130–135 |
| Poly(PFMMD-co-CTFE) | 100–135 |
Data represents findings for the analogous perfluorinated polymer. keio.ac.jpresearchgate.net
Thermal Stability Profiles
The thermal stability of a polymer is its ability to resist decomposition at high temperatures. This is typically evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as it is heated at a controlled rate. The resulting data provides information on decomposition temperatures and the presence of residual material.
Studies on purified poly(PFMMD) demonstrate good thermal stability, with initial decomposition temperatures reported to be above 370°C in a nitrogen atmosphere. keio.ac.jp Copolymers of PFMMD are also noted to be thermally stable to nearly 400°C. researchgate.net This high thermal resistance is a characteristic feature of many fluoropolymers.
Table 3: Thermal Stability Data for Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) Analogs
| Polymer | Initial Decomposition Temperature (°C) |
|---|---|
| Purified Poly(PFMMD) | > 370 |
| Poly(PFMMD-co-CTFE) | ~400 |
Data represents findings for analogous perfluorinated polymers. keio.ac.jpresearchgate.net
Theoretical and Computational Investigations of 1,3 Dioxolane, 4 Methyl 2 Methylene Systems
Quantum Chemical Calculations on Monomer Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic structure and reactivity of monomers like 1,3-Dioxolane (B20135), 4-methyl-2-methylene-. These computational methods provide insights into the distribution of electrons and the energies of molecular orbitals, which are fundamental to understanding chemical reactions.
Detailed research findings from quantum chemical calculations, such as those employing Density Functional Theory (DFT), would typically yield data on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these frontier orbitals are crucial in predicting a molecule's susceptibility to electrophilic and nucleophilic attack. For instance, a high-energy HOMO would suggest a greater ease of donating electrons to an electrophile, a key step in initiating cationic polymerization.
Furthermore, these calculations can map the electrostatic potential surface of the monomer, revealing regions of high and low electron density. In 1,3-Dioxolane, 4-methyl-2-methylene-, the exocyclic double bond is expected to be a region of high electron density, making it a prime target for electrophilic addition. The oxygen atoms within the dioxolane ring, with their lone pairs of electrons, also contribute to the molecule's nucleophilic character.
| Computational Parameter | Predicted Value/Characteristic for 1,3-Dioxolane, 4-methyl-2-methylene- | Implication for Reactivity |
| HOMO Energy | Relatively High | Susceptible to electrophilic attack, indicating a propensity for cationic polymerization. |
| LUMO Energy | Relatively High | Less susceptible to nucleophilic attack at the double bond. |
| Electron Density | Concentrated at the exocyclic methylene (B1212753) group | The primary site for reaction initiation. |
| Dipole Moment | Moderate | Influences solubility and interactions with polar initiators and solvents. |
Mechanistic Modeling of Polymerization Pathways
Computational modeling plays a vital role in simulating and understanding the complex pathways of polymerization. For 1,3-Dioxolane, 4-methyl-2-methylene-, both cationic and free-radical polymerization mechanisms are of interest.
In the case of cationic polymerization, the reaction is typically initiated by an acid, leading to the formation of a carbocationic intermediate. researchgate.net Mechanistic modeling can help to determine the relative stability of different possible carbocations and the energy barriers associated with the propagation steps. The polymerization of this monomer can proceed via the methylene function without the cleavage of the dioxolane ring, a selectivity that can be attributed to the use of specific Lewis acid catalysts of low reactivity. researchgate.net Computational models can simulate the interaction of the monomer with different catalysts to predict the most favorable reaction pathway.
Free-radical polymerization is another potential route, particularly for related compounds like perfluorinated derivatives. acs.org In this mechanism, a free-radical initiator adds to the double bond, creating a new radical that can then propagate by adding to another monomer molecule. Computational studies can model the bond dissociation energies and the stability of the radical intermediates to predict the feasibility and kinetics of this pathway. For some derivatives of 4-methylene-1,3-dioxolane (B14172032), free-radical initiation has been shown to produce copolymers with repeating units. jlu.edu.cn
The following table outlines the key aspects of the different polymerization pathways that can be investigated through mechanistic modeling.
| Polymerization Pathway | Key Computational Investigation | Expected Findings |
| Cationic Polymerization | Calculation of proton affinity and carbocation stability. | Identification of the most likely site of protonation and the structure of the resulting stable carbocation. |
| Modeling of the propagation step, including the approach of a monomer to the growing polymer chain. | Determination of the activation energy for propagation and the stereochemistry of the resulting polymer. | |
| Free-Radical Polymerization | Calculation of bond dissociation energies of potential initiators and the monomer. | Assessment of the ease of radical formation and initiation. |
| Modeling of the radical addition to the double bond and subsequent propagation. | Understanding the regioselectivity and stereoselectivity of the polymerization process. |
Structure-Reactivity Relationships through Computational Chemistry
Computational chemistry provides a powerful framework for establishing relationships between the molecular structure of a monomer and its observed reactivity. By systematically modifying the structure of 1,3-Dioxolane, 4-methyl-2-methylene- in silico and calculating various molecular descriptors, it is possible to build quantitative structure-reactivity relationships (QSRRs).
For example, the effect of substituents on the dioxolane ring or the methylene group can be investigated. A ¹³C NMR study of related ketene (B1206846) acetals has shown that structural changes significantly affect the chemical shift of the β-carbon of the ketene moiety, which can be correlated with reactivity. researchgate.net Computational models can calculate NMR chemical shifts, providing a direct link between theoretical structures and experimental data.
Key molecular descriptors that can be calculated to build these relationships include:
Electronic Descriptors: Atomic charges, dipole moments, and frontier orbital energies.
Steric Descriptors: Molecular volume and surface area.
Thermodynamic Descriptors: Enthalpies of formation and reaction energies.
By correlating these descriptors with experimentally determined polymerization rates or polymer properties, predictive models can be developed. These models can then be used to design new monomers with tailored reactivity and to optimize polymerization conditions.
The following table summarizes the potential structure-reactivity relationships that could be explored for this system.
| Structural Modification | Molecular Descriptor | Predicted Effect on Reactivity |
| Electron-withdrawing substituent on the dioxolane ring | Lowered HOMO energy | Decreased reactivity towards cationic polymerization. |
| Electron-donating substituent on the dioxolane ring | Increased HOMO energy | Increased reactivity towards cationic polymerization. |
| Bulky substituent near the methylene group | Increased steric hindrance | Decreased polymerization rate. |
Applications of Poly 1,3 Dioxolane, 4 Methyl 2 Methylene and Its Copolymers in Advanced Materials Science
Optical and Optoelectronic Materials
The perfluorinated version of Poly(1,3-Dioxolane, 4-methyl-2-methylene-), scientifically known as poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) or poly(PFMMD), has demonstrated exceptional properties that make it a prime candidate for various optical and optoelectronic applications.
Development of Plastic Optical Fibers (POF)
Poly(PFMMD) has been identified as a promising material for the development of plastic optical fibers (POF). Key properties that make it suitable for this application include a high glass transition temperature (Tg) of 130-134°C, which ensures thermal stability during operation. Furthermore, its low refractive index, calculated to be around 1.3214, is a desirable characteristic for the core of an optical fiber. Research has also indicated that the material dispersion of poly(PFMMD) is superior to that of some commercially available perfluorinated polymers like Cytop, suggesting its potential for high-performance data transmission. These attributes have spurred interest in the preparation of poly(PFMMD) for POF applications.
Antireflective Coatings and Optical Films
The low refractive index of poly(PFMMD) and its copolymers also suggests their potential use in antireflective coatings and other optical films. The ability of these amorphous perfluoropolymers to be processed into thin and continuous films that are clear and flexible is a significant advantage. While direct research on their application as antireflective coatings is not extensively documented, their fundamental optical properties, particularly the low refractive index (ranging from 1.3360 to 1.3270 between 400 and 1550 nm), make them theoretically well-suited for reducing surface reflections on optical components.
High Transparency in Broad Optical Regions (UV-Vis to Near-Infrared)
A critical requirement for any optical material is high transparency across the desired operational wavelength range. Purified poly(PFMMD) is colorless and transparent, exhibiting high UV-vis light transmittance. Research has confirmed that polymers and copolymers of perfluorinated 2-methylene-1,3-dioxolanes are optically transparent in the visible and near-infrared regions of the spectrum. This broad-range transparency is crucial for applications that require the transmission of light with minimal loss, such as in advanced optical communication systems and various optoelectronic devices.
Separation Membranes
The molecular structure of poly(1,3-Dioxolane, 4-methyl-2-methylene-) and its derivatives also lends itself to applications in separation technologies, particularly in the fabrication of advanced membranes.
Gas Separation Membranes (e.g., CO₂/N₂ Selectivity)
Perfluorinated polymers based on 2-methylene-1,3-dioxolane (B1600948) have shown significant promise for gas separation membranes. Specifically, poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) (poly(PFMMD)) has been investigated for its gas transport properties. Research has shown that poly(PFMMD) exhibits a CO₂ permeability of 58 Barrer and an N₂ permeability of 7.7 Barrer at 35°C. This results in a calculated CO₂/N₂ selectivity of approximately 7.5, indicating its potential for separating carbon dioxide from nitrogen.
In comparison, the non-fluorinated counterpart, poly(4-methyl-2-methylene-1,3-dioxolane), has a significantly lower CO₂ permeability of 1.3 Barrer. Furthermore, copolymers of poly(PFMMD) have been developed to enhance selectivity. For instance, a copolymer of poly(PFMMD) with chlorotrifluoroethylene (B8367) (CTFE) demonstrated an increase in selectivity to over 40.
Gas Permeability and Selectivity of Poly(PFMMD) and its Analog
| Polymer | CO₂ Permeability (Barrer) | N₂ Permeability (Barrer) | CO₂/N₂ Selectivity | Temperature (°C) |
|---|---|---|---|---|
| Poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane) (poly(PFMMD)) | 58 | 7.7 | ~7.5 | 35 |
| Poly(4-methyl-2-methylene-1,3-dioxolane) (poly(MMD)) | 1.3 | - | - | 35 |
Proton Exchange Membranes for Fuel Cells (Ionomer Backbones)
Despite the versatile applications of poly(1,3-Dioxolane, 4-methyl-2-methylene-) and its derivatives in other areas of materials science, a thorough review of the scientific literature did not yield any research on their use as ionomer backbones for proton exchange membranes in fuel cells. Current research in this field is predominantly focused on other classes of polymers, such as perfluorosulfonic acids (e.g., Nafion), sulfonated poly(arylene ether sulfones), and other sulfonated aromatic polymers. Therefore, at present, there is no available information to support the application of poly(1,3-Dioxolane, 4-methyl-2-methylene-) in this specific technology.
High-Performance Polymer Systems
The polymerization of 1,3-dioxolane (B20135), 4-methyl-2-methylene- and its derivatives can proceed through different mechanisms, leading to polymers with either retained cyclic structures or opened rings, which influences their final properties. Cationic polymerization of monomers like 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes can occur via the methylene (B1212753) groups without cleavage of the dioxolane rings. researchgate.net This retention of the cyclic structure is attributed to the stabilizing effect of electron-withdrawing substituents on the acetal (B89532) linkage and the use of less reactive Lewis acid catalysts. researchgate.net
Polymers with Enhanced Thermal Stability and Chemical Resistance
The thermal and chemical stability of polymers derived from 4-methyl-2-methylene-1,3-dioxolane are critical factors for their application in high-performance systems. The inherent acetal linkage in the polymer backbone or side chain presents a point of potential degradation, particularly in the presence of acids.
Research on the thermal degradation of the closely related poly(4-methyl-1,3-dioxolane) reveals that its decomposition is complex, yielding a variety of products including aldehydes, ketones, alcohols, and ethers. research-nexus.net The process involves changes in the polymer's molecular weight, indicating a compromise of its structural integrity under thermal stress. research-nexus.net The activation energy for this degradation has been quantified, providing valuable data for developing more stable polymer formulations. research-nexus.net
Acid-catalyzed degradation is a significant consideration for polymers containing dioxolane moieties. Studies on poly(4-methyl-1,3-dioxolane) have shown that the presence of an acid like p-toluene sulfonic acid can lower the onset of decomposition from 170°C to 70°C. researchgate.net The degradation mechanism involves protonation of the acetal oxygen, leading to the formation of a cyclic oxonium ion, which then undergoes depolymerization. researchgate.net
The chemical resistance of these polymers is largely dictated by the stability of the acetal group. While generally stable under neutral and basic conditions, the acetal linkage is susceptible to hydrolysis under acidic conditions. However, modifications to the chemical structure can enhance this stability. For example, poly-2-trichloromethyl-4-methylene-1,3-dioxolane has been noted for its high hydrolytic stability, a property attributed to the electron-withdrawing nature of the trichloromethyl group which stabilizes the acetal ring. researchgate.net
Below is a data table summarizing the thermal properties of related polymer systems.
| Polymer System | Onset of Decomposition (in air) | Key Findings |
| Poly(oxymethylene) Homopolymer (Pellet) | 246 °C | The presence of stabilizers significantly impacts thermal stability. |
| Poly(oxymethylene) Copolymer (Pellet) | 258 °C | Copolymers can exhibit different degradation behaviors compared to homopolymers. |
Amorphous Perfluoropolymers for Specific Engineering Applications
The fluorination of 1,3-dioxolane, 4-methyl-2-methylene- leads to the monomer perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD). The polymerization of PFMMD yields an amorphous perfluoropolymer with a unique combination of properties that make it suitable for specialized engineering applications, particularly in optics.
Poly(PFMMD) is a colorless and transparent material. dtic.mil When purified, it exhibits high light transmittance in the UV-visible spectrum and does not become hazy upon exposure to the atmosphere. dtic.mil This optical clarity, combined with a low refractive index, makes it a promising candidate for applications such as optical fibers and waveguides.
The thermal properties of poly(PFMMD) are also noteworthy. The purified polymer has a glass transition temperature (Tg) in the range of 130-134°C. dtic.mil This relatively high Tg, for an amorphous polymer, indicates good dimensional stability at elevated temperatures. The thermal stability of perfluorinated polymers, in general, is known to be high, with the ability to withstand temperatures up to 350°C.
From a chemical resistance standpoint, perfluoropolymers are renowned for their inertness. The carbon-fluorine bond is exceptionally strong and stable, leading to materials that are resistant to a wide range of chemicals, solvents, and environmental conditions. This inherent chemical stability makes amorphous perfluoropolymers like poly(PFMMD) suitable for applications in harsh chemical environments where other polymers would degrade.
The table below presents key properties of amorphous poly(perfluoro-2-methylene-4-methyl-1,3-dioxolane).
| Property | Value | Significance |
| Physical State | Colorless, transparent solid | High optical clarity for light transmission applications. |
| Glass Transition Temperature (Tg) | 130-134 °C | Good thermal stability for an amorphous polymer. |
| Refractive Index (400-1550 nm) | 1.3360 - 1.3270 | Low refractive index is beneficial for optical applications. |
| Solubility | Soluble in fluorinated solvents | Allows for solution-based processing and film casting. |
These properties, combined with the general characteristics of perfluoropolymers, position poly(PFMMD) as a high-performance material for advanced engineering applications where a combination of optical transparency, thermal stability, and chemical resistance is required.
Future Research Directions and Emerging Trends for 1,3 Dioxolane, 4 Methyl 2 Methylene
Design and Synthesis of Novel Substituted Monomers with Tailored Reactivity
A primary direction for future research lies in the rational design and synthesis of new monomers derived from the 4-methyl-2-methylene-1,3-dioxolane scaffold. By introducing various substituent groups onto the dioxolane ring, researchers can fine-tune the monomer's electronic and steric properties, thereby controlling its reactivity and the characteristics of the resulting polymer.
Key research trends include:
Introduction of Electron-Withdrawing or Donating Groups: Attaching substituents with different electronic properties can alter the stability of the radical intermediates formed during polymerization. For instance, phenyl groups have been shown to stabilize the ring-opened radical, facilitating facile radical isomerization polymerization. researchgate.netresearchgate.net Similarly, the introduction of chlorinated methyl groups can enhance the hydrolytic stability of the resulting polymer and impart nonflammability. researchgate.net
Perfluorination: The synthesis of perfluorinated monomers, such as perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD), is a promising area. acs.org These monomers can lead to polymers with unique properties like high thermal stability, chemical resistance, low refractive index, and low water absorption, making them suitable for specialized applications in optics and gas separation membranes. acs.orgresearchgate.netgoogle.com
Functional Group Incorporation: Future work will likely involve synthesizing monomers that carry specific functional groups. These groups can serve as handles for post-polymerization modification, enabling the creation of advanced materials with tailored functionalities for applications in drug delivery, sensors, or catalysis.
The strategic design of these novel monomers allows for a high degree of control over the final polymer's properties, as summarized in the table below.
| Substituent Group | Monomer Example | Resulting Polymer Property | Potential Application |
| Phenyl | 2-methylene-4-phenyl-1,3-dioxolane | Polyester (B1180765) backbone, tunable degradability researchgate.netrsc.org | Degradable plastics, biomaterials |
| Trichloromethyl | 2-trichloromethyl-4-methylene-1,3-dioxolane | High hydrolytic stability, nonflammability researchgate.net | Fire-resistant materials |
| Perfluoroalkyl | Perfluoro-2-methylene-4-methyl-1,3-dioxolane | Low refractive index, high gas permeability acs.orgresearchgate.net | Optical fibers, gas separation membranes |
Advancements in Precision Polymerization Control for Complex Polymer Architectures
While cationic and conventional free-radical polymerization of 4-methyl-2-methylene-1,3-dioxolane have been explored, the future lies in leveraging controlled/"living" radical polymerization (CRP) techniques. researchgate.net These methods offer unprecedented control over polymer molecular weight, dispersity, and architecture, opening the door to complex and well-defined macromolecular structures.
Emerging trends in this area focus on:
Applying CRP Techniques: The application of techniques like Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to this class of monomers is a key research frontier. For the related monomer 2-methylene-4-phenyl-1,3-dioxolane, NMP has been successfully used to create well-defined, degradable copolymers with methyl methacrylate (B99206). rsc.org Similar strategies could be applied to 4-methyl-2-methylene-1,3-dioxolane.
Synthesis of Block Copolymers: CRP techniques will enable the synthesis of block copolymers where one block consists of a polyester segment derived from the ring-opening of the dioxolane monomer, and the other block is a conventional vinyl polymer. This would combine, for example, the degradability of the polyester with the mechanical properties of polymers like polystyrene or poly(methyl methacrylate).
Development of Complex Architectures: Beyond linear block copolymers, researchers are exploring the synthesis of more complex architectures such as graft, star, and hyperbranched polymers. These structures can impart unique solution and bulk properties, leading to novel materials for applications as rheology modifiers, coatings, or drug delivery nanocarriers. For instance, RAFT polymerization has been used with the related monomer 2-methylene-1,3-dioxepane (B1205776) to create hyperbranched polycaprolactone. nih.gov
Control over polymerization allows for the regulation of molecular weight and structure, which is crucial for high-performance materials. For example, the molecular weight of poly(PFMMD) can be controlled using chain transfer agents like carbon tetrachloride. acs.org
Exploration of New Functional Materials and Niche Applications
The unique ability of 4-methyl-2-methylene-1,3-dioxolane and its derivatives to undergo ring-opening polymerization introduces ester linkages into the backbone of addition polymers. researchgate.net This feature is the basis for a range of functional materials with significant potential in niche applications.
Future research will likely focus on exploiting these properties for:
Degradable Polymers: The ester groups in the polymer backbone are susceptible to hydrolysis, making the materials degradable. This is a highly sought-after property for addressing plastic waste and for biomedical applications. Research into controlling the degradation rate by varying the density of ester linkages through copolymerization is an active area. rsc.org Copolymers with styrene (B11656) and methyl methacrylate have been shown to readily incorporate these ester linkages. researchgate.net
Advanced Optical Materials: Perfluorinated polymers derived from monomers like PFMMD exhibit a low refractive index and superior material dispersion compared to some commercial fluoropolymers. acs.org This makes them excellent candidates for next-generation optical fibers, anti-reflective coatings, and components for microelectronics.
Specialty Polymers: The incorporation of specific substituents can lead to materials with specialized functions. For example, polymers with high hydrolytic stability and nonflammability have been synthesized from 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes, suggesting applications as fire-retardant materials. researchgate.net The development of polymers for gas separation membranes is another promising avenue, particularly for perfluorinated variants. researchgate.netgoogle.com
Development of Sustainable and Industrially Scalable Synthesis Methods
For any novel monomer and its corresponding polymer to have a real-world impact, its synthesis must be both sustainable and economically viable on an industrial scale. Future research will need to address the entire lifecycle of these materials, from raw material sourcing to end-of-life recycling.
Key trends in this area include:
Green Chemistry Approaches: The development of synthetic routes that minimize waste, use less hazardous reagents, and operate under milder conditions is crucial. An efficient synthesis for the related 2-methylene-4-phenyl-1,3-dioxolane has been reported, which is a step towards more reliable production. rsc.org
Renewable Feedstocks: A major research thrust is the use of bio-based resources. One innovative approach involves the catalytic transformation of polyoxymethylene (POM), a common engineering plastic, in the presence of biomass-derived diols like propylene (B89431) glycol to produce 4-methyl-1,3-dioxolane (B94731). researchgate.net While this produces the saturated analogue, similar circular economy concepts could be adapted for the synthesis of the methylene (B1212753) monomer, valorizing both plastic waste and biomass.
Process Optimization for Scalability: Research into optimizing reaction conditions to improve yields and reduce purification steps is essential for industrial adoption. researchgate.net The development of continuous flow processes, as opposed to batch reactions, could offer significant advantages in terms of efficiency, safety, and scalability. Patent literature on the production of related compounds like perfluoro(2-methylene-4-methyl-1,3-dioxolane) indicates active research into scalable manufacturing methods. google.com
By focusing on these sustainable and scalable synthesis strategies, the scientific community can ensure that the promising materials derived from 4-methyl-2-methylene-1,3-dioxolane can transition from the laboratory to widespread industrial application.
Q & A
Basic: What are the established synthetic routes for 4-methyl-2-methylene-1,3-dioxolane, and how do reaction conditions influence yield?
Answer:
The compound is typically synthesized via acid-catalyzed acetalization of ethylene glycol with formaldehyde derivatives. A key method involves using paraformaldehyde and ethylene glycol with concentrated sulfuric acid as a catalyst, followed by salting out with NaCl and distillation . Advanced approaches like reactive distillation with pressure-swing distillation (using NKC-9 cationic-exchange resin at 353–368 K) improve yield (up to 99.5%) and purity (99.9 wt%) by minimizing side reactions (e.g., formaldehyde oligomerization) . Critical parameters include:
- Temperature : Higher temperatures (≥360 K) accelerate reaction kinetics but risk decomposition.
- Catalyst loading : Optimal NKC-9 resin usage balances reaction rate and byproduct formation.
- Solvent system : Aqueous formaldehyde solutions require precise vapor-liquid equilibrium calculations to avoid azeotropes .
Advanced: How can polymerization mechanisms of 4-methyl-2-methylene-1,3-dioxolane derivatives be optimized for controlled molecular weight and stereochemistry?
Answer:
Cationic ring-opening polymerization (CROP) is the primary method for derivatives like 2-ethenyl-4-methylene-1,3-dioxolane. Key factors:
- Initiators : BF₃-etherate or SbF₅ generate stable carbocations, enabling controlled chain propagation .
- Temperature control : Low temperatures (-20°C to 0°C) suppress chain-transfer reactions, improving polydispersity (Đ < 1.2) .
- Steric effects : Bulky substituents (e.g., 2-isopropenyl groups) slow polymerization, favoring isotactic configurations. Computational modeling (DFT) predicts regioselectivity in monomer addition .
Diastereomer management : Dirhodium(II) catalysts produce mixtures; chiral Lewis acids (e.g., BINOL-phosphates) can enantioselectively form dioxolane rings .
Basic: What spectroscopic and computational techniques are most effective for structural elucidation of 4-methyl-2-methylene-1,3-dioxolane derivatives?
Answer:
- NMR : ¹³C NMR distinguishes ring carbons (δ 95–110 ppm for acetal carbons) and methylene groups (δ 4.5–5.5 ppm in ¹H NMR) .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., spirocyclic derivatives like Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane]) .
- Computational methods : DFT (B3LYP/6-31G*) calculates optimized geometries and vibrational frequencies, validated against experimental IR data .
Advanced: How do solvent polarity and viscosity impact the reactivity of 4-methyl-2-methylene-1,3-dioxolane in green chemistry applications?
Answer:
Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic additions, while low-viscosity solvents (e.g., THF) enhance diffusion-limited reaction rates. For sustainability:
- Binary solvent systems : Ethanol/water mixtures (70:30 v/v) reduce toxicity while maintaining dielectric constants (~40) suitable for cycloadditions .
- REACH compliance : Despite 1,3-dioxolane’s unproblematic classification, derivatives with reproductive toxicity (e.g., 2-ethenyl-4-methylene variants) require solvent substitutions like cyclopentyl methyl ether .
Advanced: How can contradictory data on reaction pathways (e.g., radical vs. cationic mechanisms) be resolved for 1,3-dioxolane derivatives?
Answer:
- Kinetic isotope effects (KIE) : Compare kH/kD for C-H bond cleavage to distinguish radical (KIE > 2) vs. ionic mechanisms .
- Radical traps : Add TEMPO; suppressed yields indicate radical intermediates .
- Computational modeling : Transition state analysis (e.g., Gibbs free energy barriers) identifies favorable pathways. For example, cationic polymerization of 2-ethenyl-4-methylene-1,3-dioxolane has a lower ΔG‡ (~15 kcal/mol) vs. radical routes (~25 kcal/mol) .
Basic: What are the thermal stability and decomposition profiles of 4-methyl-2-methylene-1,3-dioxolane under high-temperature conditions?
Answer:
- TGA/DSC : Decomposition onset occurs at ~200°C, releasing formaldehyde and ethylene glycol .
- Stabilizers : BHT (0.1 wt%) inhibits radical-mediated degradation, extending shelf life at 25°C .
- Pressure effects : Reactive distillation at reduced pressure (50–100 mmHg) minimizes thermal stress during synthesis .
Advanced: What strategies mitigate stereochemical complexity in multicomponent reactions involving 4-methyl-2-methylene-1,3-dioxolane?
Answer:
- Chiral auxiliaries : Use (R)-BINAP-coordinated Rh catalysts to enforce enantioselectivity in cycloadditions .
- Dynamic kinetic resolution : Racemic mixtures equilibrate under basic conditions (e.g., DBU), favoring thermodynamically stable diastereomers .
- Crystallization-induced asymmetric transformation : Seed crystals of a single enantiomer drive equilibrium toward desired products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
